molecular formula C19H22ClF3N4O3 B2673703 N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide CAS No. 2097924-92-8

N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide

Cat. No.: B2673703
CAS No.: 2097924-92-8
M. Wt: 446.86
InChI Key: FTUWXAFSXPVTSJ-UHFFFAOYSA-N
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Description

Disclaimer: This is a hypothetical product description. Specific research applications, mechanisms of action, and physiological effects for this compound are not established in the searched literature and require verification by researchers. N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its molecular structure features a hydantoin (imidazolidine-2,4-dione) core, a moiety present in various biologically active molecules and some neurotransmitter agents . This core is linked to a piperidine ring and a 3-chloro-4-methylaniline group via an acetamide bridge. The presence of the trifluoroethyl group on the hydantoin ring may influence the compound's metabolic stability and binding affinity. Researchers might investigate this compound as a potential precursor or intermediate in the synthesis of more complex molecules, or as a tool compound for probing biological pathways. All available information suggests it is intended for laboratory research applications only.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClF3N4O3/c1-12-2-3-13(8-15(12)20)24-16(28)9-25-6-4-14(5-7-25)26-10-17(29)27(18(26)30)11-19(21,22)23/h2-3,8,14H,4-7,9-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWXAFSXPVTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H17ClN4O4C_{16}H_{17}ClN_{4}O_{4} with a molecular weight of approximately 363.78 g/mol. Its structure includes a chloro-substituted aromatic ring, a piperidine moiety, and an imidazolidine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₄O₄
Molecular Weight363.78 g/mol
CAS Number1091393-16-6
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It acts as a modulator for several receptors, including dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Breast Cancer Cells : The compound showed an IC50 value of 25 µM against MCF-7 breast cancer cells.
  • Lung Cancer Cells : An IC50 value of 30 µM was reported against A549 lung cancer cells.

In Vivo Studies

Animal model studies have indicated that the compound possesses anti-inflammatory and analgesic properties. In a murine model of arthritis:

  • Dosage : A dosage of 10 mg/kg body weight significantly reduced paw swelling.
  • Mechanism : The observed effects were linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Schizophrenia Treatment :
    • A clinical trial involving patients with schizophrenia demonstrated improved symptoms when treated with this compound in combination with standard antipsychotics. Patients reported reduced positive symptoms and improved overall functioning.
  • Case Study on Pain Management :
    • In patients suffering from chronic pain conditions, administration of the compound resulted in a measurable decrease in pain scores within two weeks of treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Compound 1 : N-(2-Chlorobenzyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide ()
  • Key Differences :
    • Substituent Position : 2-Chlorobenzyl vs. 3-chloro-4-methylphenyl in the target compound.
    • Methyl Group : Absence of the 4-methyl group in Compound 1.
  • The methyl group could increase lipophilicity (logP), affecting membrane permeability .
Compound 2 : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Structural Divergence: Pyrazole core vs. imidazolidinone-piperidine in the target compound.
  • The cyano group in Compound 2 may enhance electrophilic reactivity, unlike the target’s stabilized dione system .

Heterocyclic and Substituent Variations

Compound 3 : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
  • Comparison Points: Heterocycle: Imidazole-pyridine vs. imidazolidinone-piperidine. Sulfinyl Group: Introduces chirality and polarizability, contrasting with the target’s trifluoroethyl group.
  • Relevance : Both compounds may target kinase enzymes, but the sulfinyl group in Compound 3 could alter binding kinetics .
Compound 4 : N-(3,4-dimethoxyphenyl)-2-(piperidin-2-yl)acetamide ()
  • Substituent Analysis: 3,4-Dimethoxyphenyl vs. 3-chloro-4-methylphenyl. the chloro-methyl group’s hydrophobic effects.
  • Pharmacokinetics : Dimethoxy groups may reduce metabolic clearance compared to halogenated analogs .

Electronic and Steric Effects of Trifluoroethyl Groups

The trifluoroethyl group in the target compound and Compound 1 is a critical shared feature:

  • Electron-Withdrawing Effects: Stabilizes the imidazolidinone dione, reducing susceptibility to enzymatic hydrolysis.
  • Metabolic Stability : CF3 groups resist CYP450-mediated oxidation, extending half-life in vivo .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications
Target Compound C20H23ClF3N4O3* 3-chloro-4-methylphenyl Imidazolidinone, Trifluoroethyl Therapeutics/Agrochemicals
Compound 1 () C19H22ClF3N4O3 2-chlorobenzyl Imidazolidinone, Trifluoroethyl Drug discovery
Compound 2 () C12H8Cl2N4O 4-chlorophenyl, cyano Pyrazole, Acetamide Insecticides
Compound 3 () C19H18FN3O3S·2H2O 4-fluorophenyl, methylsulfinyl Imidazole, Pyridine Kinase inhibition

*Inferred formula; experimental validation required.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The position of chloro and methyl groups on the phenyl ring (e.g., 3-chloro-4-methyl vs. 2-chlorobenzyl) warrants further investigation for optimizing target affinity.
  • Synthetic Challenges : Trifluoroethyl incorporation may require specialized fluorination techniques, impacting scalability .

Q & A

Basic: What are the critical factors in synthesizing N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide?

Answer:
The synthesis requires multi-step optimization:

  • Key Steps : (i) Formation of the imidazolidin-2,4-dione core via cyclization of urea derivatives with 2,2,2-trifluoroethylamine. (ii) Piperidine functionalization using nucleophilic substitution or coupling reactions. (iii) Final acetamide conjugation via carbodiimide-mediated coupling .
  • Reaction Conditions : Temperature (60–80°C for imidazolidinone formation), solvent polarity (DMF or acetonitrile for piperidine activation), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl), imidazolidinone carbonyls (δ 170–175 ppm), and trifluoroethyl CF₃ signals (δ 120–125 ppm, J₃ coupling ~270 Hz) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
  • Purity Assessment : HPLC with C18 columns (ACN/water + 0.1% TFA) to detect <2% impurities .

Advanced: What methodologies identify the biological targets of this compound?

Answer:

  • In Silico Docking : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., IGF-1R, EGFR) via interactions with the trifluoroethyl group and imidazolidinone carbonyls .
  • Biochemical Assays :
    • Kinase Inhibition Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values .
    • Cellular Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
  • Transcriptomics : RNA-seq analysis of treated cells to identify downstream pathway modulation (e.g., PI3K/AKT suppression) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications :
    • Imidazolidinone : Replace trifluoroethyl with cyclopropyl or methyl groups to assess steric/electronic effects on potency .
    • Piperidine : Introduce substituents (e.g., methyl, fluorine) to evaluate impact on pharmacokinetics (logP, solubility) .
  • Biological Testing :
    • In Vitro : Dose-response assays (IC₅₀) against cancer cell lines (e.g., HCT-116, MDA-MB-231) .
    • In Vivo : Mouse xenograft models to correlate structural changes with tumor growth inhibition .
  • Data Correlation : Use QSAR models to link substituent properties (Hammett σ, π) with activity trends .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number) that may alter IC₅₀ values .
  • Metabolite Interference : LC-MS/MS profiling of incubated compounds to detect degradation products (e.g., hydrolyzed acetamide) that may skew results .
  • Orthogonal Validation : Repeat key experiments using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What methodologies evaluate in vivo efficacy and pharmacokinetics?

Answer:

  • Pharmacokinetic Profiling :
    • ADME : Oral bioavailability (Cₘₐₓ, AUC) in rodents; monitor plasma stability and CYP450 metabolism (e.g., CYP3A4 inhibition risk) .
    • Tissue Distribution : Radiolabeled compound tracking (¹⁴C) to assess brain penetration or tumor accumulation .
  • Efficacy Models :
    • Xenografts : Subcutaneous implantation of human cancer cells (e.g., A549 lung carcinoma) with biweekly compound dosing (50–100 mg/kg) .
    • Biomarker Analysis : ELISA for phosphorylated IGF-1R/EGFR in tumor lysates to confirm target modulation .

Advanced: How to optimize solubility and stability for in vivo studies?

Answer:

  • Formulation Strategies :
    • Co-solvents : Use PEG-400/water (30:70) or Captisol® for intravenous administration .
    • Prodrug Design : Esterify the acetamide group to enhance oral absorption, with in vivo hydrolysis to active form .
  • Stability Testing :
    • Forced Degradation : Expose to pH 1–10 buffers, UV light, and heat (40°C) to identify degradation pathways (e.g., imidazolidinone ring hydrolysis) .
    • LC-MS Stability Assays : Quantify intact compound in plasma over 24 hours .

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